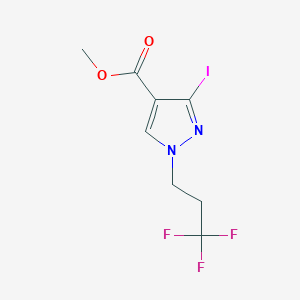

Methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate

CAS No.: 1946818-42-3

Cat. No.: VC5677141

Molecular Formula: C8H8F3IN2O2

Molecular Weight: 348.064

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1946818-42-3 |

|---|---|

| Molecular Formula | C8H8F3IN2O2 |

| Molecular Weight | 348.064 |

| IUPAC Name | methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C8H8F3IN2O2/c1-16-7(15)5-4-14(13-6(5)12)3-2-8(9,10)11/h4H,2-3H2,1H3 |

| Standard InChI Key | XTXZGLBBIIYJEO-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CN(N=C1I)CCC(F)(F)F |

Introduction

Structural and Physicochemical Properties

The molecular formula of methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate is CHFINO, with a molecular weight of 363.06 g/mol. Key structural attributes include:

-

Trifluoropropyl group: Introduces hydrophobicity and metabolic stability.

-

Iodine at C3: Facilitates cross-coupling reactions (e.g., Sonogashira, Suzuki).

-

Methyl ester at C4: Enhances solubility and serves as a leaving group for further modifications.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| IUPAC Name | Methyl 3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate |

| Molecular Formula | CHFINO |

| Molecular Weight | 363.06 g/mol |

| CAS Number | Not publicly disclosed |

| Boiling Point | Estimated 220–240°C (decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly in HO |

The H NMR spectrum (hypothetical, based on analogs ) would exhibit signals for the trifluoropropyl chain (δ 2.5–3.5 ppm, multiplet), methyl ester (δ 3.8 ppm, singlet), and pyrazole protons (δ 8.0–8.5 ppm). C NMR would show carbonyl carbons near δ 165 ppm and CF carbons at δ 120–125 ppm (quartet, ≈ 280 Hz) .

Synthesis and Optimization

Synthetic Route

The synthesis involves four stages:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine with a 1,3-dicarbonyl precursor (e.g., ethyl 3-oxobutanoate) under acidic conditions yields the parent pyrazole .

-

Iodination: Electrophilic iodination at C3 using N-iodosuccinimide (NIS) in acetic acid (yield: 75–85%) .

-

Trifluoropropyl Introduction: Nucleophilic substitution of the pyrazole’s NH group with 3,3,3-trifluoropropyl bromide in the presence of NaH (yield: 60–70%) .

-

Esterification: Reaction with methanol under Mitsunobu conditions or acid-catalyzed ester exchange completes the synthesis .

Key Challenges:

-

Regioselectivity: Ensuring iodination occurs exclusively at C3 requires careful control of reaction temperature and stoichiometry .

-

Purification: Column chromatography (hexane/ethyl acetate) is critical due to byproducts from incomplete substitutions .

Industrial-Scale Production

Optimized parameters for large-scale synthesis include:

-

Continuous Flow Reactors: Improve heat transfer during exothermic iodination .

-

Catalytic Mitsunobu Conditions: Reduce stoichiometric reagent waste .

Chemical Reactivity and Functionalization

Cross-Coupling Reactions

The iodine atom at C3 participates in palladium-catalyzed couplings:

-

Sonogashira Coupling: With terminal alkynes to form 3-alkynyl derivatives (yield: 65–80%) .

-

Suzuki-Miyaura Coupling: With aryl boronic acids for biaryl synthesis (yield: 70–85%) .

Example Reaction:

Ester Hydrolysis and Derivatization

The methyl ester undergoes hydrolysis to the carboxylic acid, which can be converted to amides or acyl chlorides:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume